molecular formula C13H23NO B14431036 N-(Propan-2-yl)deca-2,4-dienamide CAS No. 78910-22-2

N-(Propan-2-yl)deca-2,4-dienamide

Cat. No.: B14431036
CAS No.: 78910-22-2
M. Wt: 209.33 g/mol
InChI Key: FJDAETUVVQWSGU-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)deca-2,4-dienamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)deca-2,4-dienamide typically involves the reaction of deca-2,4-dienoic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)deca-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into saturated amides or other reduced forms.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(Propan-2-yl)deca-2,4-dienamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)deca-2,4-dienamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (2E,4Z)-N-Isobutyl-2,4-decadienamide: This compound has a similar structure but differs in the position of the double bonds and the substituent on the amide nitrogen.

    (2E,4Z)-N-(butan-2-yl)deca-2,4-dienamide: Another similar compound with variations in the carbon chain and substituents.

Uniqueness

N-(Propan-2-yl)deca-2,4-dienamide stands out due to its specific structural features, such as the isopropyl group and the conjugated double bonds

Properties

CAS No.

78910-22-2

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

N-propan-2-yldeca-2,4-dienamide

InChI

InChI=1S/C13H23NO/c1-4-5-6-7-8-9-10-11-13(15)14-12(2)3/h8-12H,4-7H2,1-3H3,(H,14,15)

InChI Key

FJDAETUVVQWSGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CC(=O)NC(C)C

Origin of Product

United States

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